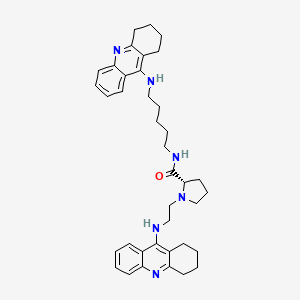
(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acridine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques and equipment would be employed to produce this compound in a controlled laboratory setting .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moiety or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Compounds with similar acridine structures, known for their biological activity.
Phenylpropanamide derivatives: Compounds with similar phenylpropanamide structures, used in various chemical and biological applications.
Uniqueness
(S)-2-amino-N-(2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl)-3-phenylpropanamide is unique due to its combination of acridine and phenylpropanamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N4O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N4O2/c25-19(14-16-8-2-1-3-9-16)24(30)26-15-22(29)28-23-17-10-4-6-12-20(17)27-21-13-7-5-11-18(21)23/h1-4,6,8-10,12,19H,5,7,11,13-15,25H2,(H,26,30)(H,27,28,29)/t19-/m0/s1 |
InChI Key |
LXDLCNLNQJTXHX-IBGZPJMESA-N |
Isomeric SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CNC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-methanesulfonamido-3-methoxyphenyl)acetate](/img/structure/B10792843.png)


![(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792864.png)
![N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792865.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B10792871.png)

![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,5-difluorophenyl)acetate](/img/structure/B10792873.png)
![15-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792876.png)


![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3-fluoro-4-methanesulfonamidophenyl)acetate](/img/structure/B10792905.png)

![8,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792927.png)
